(2S)-2-cyclopropylpropanoic acid
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Overview
Description
(2S)-2-cyclopropylpropanoic acid: is an organic compound characterized by a cyclopropyl group attached to the second carbon of a propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-cyclopropylpropanoic acid typically involves the cyclopropanation of a suitable precursor, such as an alkene or an alkyne, followed by functional group transformations to introduce the carboxylic acid moiety. One common method is the Simmons-Smith reaction, where a cyclopropyl group is introduced using diiodomethane and a zinc-copper couple.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions followed by purification steps such as crystallization or distillation. The choice of method depends on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-cyclopropylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary alcohols or aldehydes.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-cyclopropylpropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of cyclopropyl groups on biological activity. It may serve as a model compound for understanding the behavior of cyclopropyl-containing molecules in biological systems.
Medicine
In medicine, this compound and its derivatives may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of (2S)-2-cyclopropylpropanoic acid involves its interaction with specific molecular targets. The cyclopropyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropylacetic acid
- Cyclopropylmethanol
- Cyclopropylamine
Uniqueness
(2S)-2-cyclopropylpropanoic acid is unique due to the presence of the cyclopropyl group at the second carbon position, which imparts distinct chemical and physical properties
Properties
CAS No. |
2248174-75-4 |
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Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(2S)-2-cyclopropylpropanoic acid |
InChI |
InChI=1S/C6H10O2/c1-4(6(7)8)5-2-3-5/h4-5H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 |
InChI Key |
AMOJMSPUYHSMKI-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C1CC1)C(=O)O |
Canonical SMILES |
CC(C1CC1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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